Levemopamil

Description

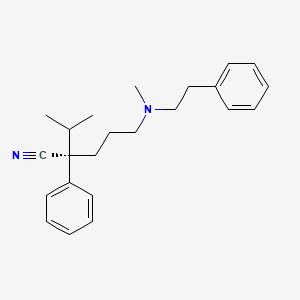

Structure

2D Structure

3D Structure

Properties

CAS No. |

101238-51-1 |

|---|---|

Molecular Formula |

C23H30N2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

(2S)-5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile |

InChI |

InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3/t23-/m0/s1 |

InChI Key |

DWAWDSVKAUWFHC-QHCPKHFHSA-N |

SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-isopropyl-5(methylphen-ethylamino)-2-phenylvaleronitrile hydrochloride emopamil emopamil, (+)-isomer emopamil, (+-)-isomer emopamil, (-)-isomer levemopamil |

Origin of Product |

United States |

Pharmacological Profile and Molecular Interactions of Levemopamil

Receptor and Channel Modulation Research

Research into levemopamil has focused significantly on its ability to modulate various receptors and ion channels, which underlies its potential therapeutic effects.

Voltage-Gated Calcium Channel Modulation by this compound

This compound has been identified as a calcium channel blocker. ncats.iomedchemexpress.comarvojournals.orgnih.gov Voltage-gated calcium channels (VSCCs) are crucial for regulating calcium influx into cells, a process involved in numerous physiological functions, including neurotransmitter release and cell survival. tandfonline.comucl.ac.uk Studies have investigated the effects of this compound on neuronal VSCC function. nih.gov For instance, research using rat brain synaptosomes and cortical neurons in primary culture examined the compound's impact on potassium-evoked calcium influx. nih.gov These studies found that this compound caused a concentration-dependent inhibition of synaptosomal 45Ca2+ influx. nih.gov

Comparisons have been made between this compound and other calcium channel blockers, such as nifedipine (B1678770) and flunarizine, in their ability to attenuate calcium influx in models of ischemia-excitotoxicity. arvojournals.org While flunarizine, an L- and T-type channel blocker, was slightly less effective than nifedipine, an L-type channel blocker, at reducing NMDA-induced calcium influx in the rat retina, the specific subtypes of calcium channels modulated by this compound have also been a subject of research. arvojournals.org this compound is classified as a type IV voltage-dependent calcium channel antagonist, showing relative selectivity for L- and T-type channels. arvojournals.org This dual action on L- and T-type calcium channels may contribute to its pharmacological profile.

Research findings on this compound's effect on calcium influx:

| Model System | Stimulus | Effect on Ca2+ Influx | Reference |

| Rat brain synaptosomes | K+-evoked | Concentration-dependent inhibition | nih.gov |

| Rat cortical neurons (culture) | K+-evoked | Concentration-dependent inhibition | nih.gov |

| Rat retina (ischemia-excitotoxicity model) | NMDA-induced | Attenuation (compared to control) | arvojournals.org |

This compound's ability to block calcium influx from both extracellular space and potentially from intracellular stores via its 5-HT2 receptor antagonism (discussed below) suggests a potential for blocking increases in intracellular calcium from multiple sources. ncats.io

Serotonin (B10506) Receptor Subtype 2 (5-HT2) Antagonism Studies of this compound

This compound is also recognized as a potent antagonist of serotonin 5-HT2 receptors. ncats.iomedchemexpress.com Activation of 5-HT2 receptors can lead to the stimulation of inositol (B14025) phospholipid hydrolysis, which in turn can trigger the release of Ca2+ from intracellular stores and activate protein kinase C. ncats.io By antagonizing these receptors, this compound has the potential to mitigate deleterious increases in intracellular calcium that originate from internal stores. ncats.io

Studies have characterized verapamil (B1683045) and emopamil (B1663351), structurally related phenylalkylamine calcium channel/5-HT2 receptor antagonists, highlighting the dual antagonistic properties within this class of compounds. nih.gov this compound, belonging to this class, shares this characteristic 5-HT2 receptor antagonistic action. ncats.io

Investigation of Other Potential Molecular Targets of this compound (e.g., P-glycoprotein)

While the primary focus of research on this compound has been its modulation of calcium channels and 5-HT2 receptors, investigations into other potential molecular targets have also been conducted. Some research suggests that compounds structurally related to phenylalkylamines, like emopamil, can bind to the emopamil binding protein (EBP). genecards.org EBP is an integral membrane protein of the endoplasmic reticulum that shows high affinity binding for antiischemic phenylalkylamine Ca2+ antagonists such as emopamil. genecards.org It is similar to sigma receptors and may be part of a superfamily of high-affinity drug-binding proteins in the endoplasmic reticulum. genecards.orggenecards.org While a direct interaction of this compound with EBP or P-glycoprotein is not explicitly detailed in the provided context, the structural similarity to compounds known to interact with EBP suggests this as a potential area of investigation. P-glycoprotein is an efflux pump that can affect the bioavailability and brain penetration of various drugs. researchgate.net

Neurotransmitter System Modulation by this compound

Beyond its direct effects on ion channels and receptors, research has also explored how this compound might indirectly influence neurotransmitter systems.

Research on Gamma-Aminobutyric Acid (GABA) System Interactions of this compound

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. googleapis.comwho.int While the provided information does not directly detail this compound's interaction with GABA receptors or the GABAergic system, it is known that transient cerebral oligemic hypoxia, a condition sometimes used in research models where this compound's effects are studied, can cause changes in GABAergic systems in the brain. researchgate.net Additionally, some calcium channel blockers and agents affecting other neurotransmitter systems can indirectly influence GABAergic activity. However, specific research findings on direct this compound-GABA system interactions are not present in the provided context.

Exploration of this compound’s Influence on Other Central Neurotransmitter Systems

Studies investigating the pharmacological properties of this compound have identified interactions with neurotransmitter systems distinct from calcium channels. A notable finding is its potent antagonistic action on serotonin 5-HT2 receptors. ncats.ioncats.io Activation of these receptors is known to stimulate inositol phospholipid hydrolysis, which can lead to the release of Ca2+ from intracellular stores and activation of protein kinase C. ncats.ioncats.io this compound's antagonism at these receptors suggests a potential to modulate intracellular calcium levels influenced by serotonergic signaling, in addition to blocking influx from the extracellular space via calcium channels. ncats.ioncats.io

Research in animal models of cerebral ischemia has provided insights into the potential neuronal mechanisms influenced by this compound. For instance, studies in rats subjected to transient bilateral clamping of carotid arteries demonstrated that pretreatment with this compound reduced impairment in spatial behavior. nih.gov This effect was suggested to be related to direct neuronal mechanisms rather than solely the compound's cerebral vasodilatory action. nih.gov While the specific neurotransmitter systems involved in this observed behavioral effect were not fully elucidated in this context, it highlights an influence on neuronal function beyond vascular effects.

Furthermore, this compound has been mentioned in the context of N-methyl-D-aspartate (NMDA) receptor antagonism. The amino acid glutamate (B1630785) is a key excitatory neurotransmitter in the central nervous system, acting as an agonist at NMDA receptors. google.com The NMDA receptor complex, a potential target for therapeutic drugs, incorporates an ion channel gated by both ligand binding (glutamate and glycine) and membrane voltage. google.com this compound has been listed among potential NMDA receptor antagonists in research exploring treatments for pain related to wind-up, a phenomenon involving increased spontaneous neural discharge and exaggerated responses to afferent input in the spinal dorsal horn, mediated by NMDA receptor activation. google.com This suggests a potential interaction with the glutamatergic system via NMDA receptors, although the extent and nature of this antagonism would require further detailed investigation.

The influence of this compound on central neurotransmitter systems, particularly its antagonism at 5-HT2 receptors and potential interaction with NMDA receptors, indicates a broader scope of action within the central nervous system beyond its role as a calcium channel blocker. These interactions likely contribute to its observed effects in various experimental models.

Below is a summary of this compound's reported influence on central neurotransmitter systems based on available research findings:

| Neurotransmitter System | Reported Influence | Specific Receptor/Mechanism | Research Context |

| Serotonergic | Potent Antagonistic Action | 5-HT2 Receptors | General pharmacological profiling, Calcium modulation ncats.ioncats.io |

| Glutamatergic | Potential Antagonism | NMDA Receptors | Exploration in pain models google.com |

| General Neuronal Function | Modulatory Effects | Direct neuronal mechanisms (details not specified) | Spatial learning deficit reduction in ischemia models nih.gov |

Preclinical Research Paradigms and Findings for Levemopamil

In Vitro Methodological Approaches and Cellular Studies of Levemopamil

In vitro studies are crucial for understanding the direct effects of this compound at the cellular level, including its interactions with ion channels and its influence on fundamental cellular processes. slideshare.net

Calcium Ion Influx Assays (e.g., 45Ca2+ influx in synaptosomes)

Calcium ion influx assays are widely used to measure the movement of calcium ions into cells. slideshare.netbmglabtech.com These assays can utilize radioactive isotopes like 45Ca2+ or fluorescent indicators to quantify calcium entry. slideshare.netthermofisher.com In the context of this compound, such assays can help determine its efficacy in blocking voltage-gated calcium channels, a primary mechanism by which calcium enters neurons and other excitable cells. Elevated intracellular calcium levels can contribute to cellular damage, particularly in pathological conditions like ischemia. researchgate.net By inhibiting calcium influx, this compound may exert a protective effect. researchgate.net While specific detailed data on 45Ca2+ influx in synaptosomes for this compound were not extensively detailed in the provided search results, calcium influx assays in general are a standard method for evaluating calcium channel blockers like this compound. slideshare.netthermofisher.com

Neurotransmitter Release Studies (e.g., [3H]-D-aspartate release from brain slices)

Neurotransmitter release is a calcium-dependent process triggered by the influx of calcium into the presynaptic terminal following an action potential. nih.govnih.gov Studies investigating the effect of this compound on neurotransmitter release, such as measuring the release of radiolabeled neurotransmitters like [3H]-D-aspartate from brain slices, can provide insights into its ability to modulate synaptic function. google.com D-aspartate is an analog of the excitatory neurotransmitter glutamate (B1630785), and its release can serve as an indicator of excitatory neurotransmission. ahajournals.org By influencing calcium influx, this compound could potentially modulate the release of neurotransmitters. While the provided search results mention neurotransmitter release in the context of neuronal communication and ischemia idibell.catarvojournals.org, specific detailed findings on this compound's effects on [3H]-D-aspartate release from brain slices were not prominently featured. However, the principle of such studies is to assess how a compound affects the calcium-dependent release of neurotransmitters, which is directly relevant to the known activity of calcium channel blockers. nih.govnih.gov

Cellular Viability and Neuroprotection Assessments of this compound

Assessing cellular viability and neuroprotective effects in vitro involves exposing neuronal cells to harmful conditions that mimic pathological states, such as oxygen-glucose deprivation (to simulate ischemia) or exposure to neurotoxins, and then evaluating the ability of this compound to prevent cell death or preserve cellular function. researchgate.net Various assays, including metabolic activity tests (e.g., MTT assay), membrane integrity assays (e.g., LDH release), and morphological assessments, can be used to quantify cell survival and damage. researchgate.net Demonstrating neuroprotective effects in vitro provides initial evidence for a compound's potential therapeutic benefit in conditions involving neuronal injury. While the search results indicate that this compound has shown neuroprotective effects in animal models of ischemia ncats.ioahajournals.org, specific detailed in vitro cellular viability and neuroprotection data were not extensively provided. However, the in vivo findings suggest underlying cellular protective mechanisms that would likely be investigated in vitro.

In Vivo Animal Model Research with this compound

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and assessing its potential efficacy in disease models that mimic human conditions. jubilantbiosys.compharmaron.com

Cerebrovascular Injury and Ischemia Models

Animal models of cerebrovascular injury and ischemia are widely used to study the pathophysiology of stroke and evaluate potential therapeutic interventions. tandfonline.comresearchgate.net These models include methods such as middle cerebral artery occlusion (MCAO) to simulate focal ischemia or global cerebral ischemia models like cardiac arrest. tandfonline.comnih.gov In these models, researchers assess outcomes such as infarct size, neurological deficits, and histological damage. nih.govnih.gov

Studies using these models have investigated the effects of this compound on reducing brain injury. For instance, postischemic this compound therapy has been reported to ameliorate focal ischemic brain injury in rats, as measured by reduced infarct size and neuronal injury. ncats.ioahajournals.org this compound has also been studied in models of global cerebral ischemia in gerbils and rats, showing prevention of neuronal injury and amelioration of behavioral changes. ahajournals.org Some studies have specifically used magnetic resonance imaging (MRI) to evaluate the effect of this compound on reducing edema in focal cerebral ischemia in spontaneously hypertensive rats. ahajournals.orgmedkoo.com Findings from such studies have indicated that this compound can reduce the area of ischemic damage. ahajournals.orgmedkoo.com

However, results can vary depending on the specific model and species used. For example, one study in cats using a temporary occlusion of the middle cerebral artery model did not find that postischemic treatment with this compound attenuated ischemic damage or improved histological outcome at the dose and in the model used. nih.gov Another study in cats investigating the effects of this compound after cardiac arrest found that post-arrest administration was not associated with improved neurologic or neuropathologic outcome, although pre-arrest administration suggested a regionally selective improvement in neuropathology. nih.gov

This compound has also been investigated in models of intracerebral hemorrhage in rats using MRI, where it was observed that this compound infusion did not aggravate the size of the hemorrhage, suggesting it might be safe for use in conditions potentially accompanied by bleeding. ahajournals.orgnih.govahajournals.org

The neuroprotective effects observed in some ischemia models are thought to be related to this compound's ability to reduce deleterious increases in intracellular calcium. ncats.io Additionally, studies have suggested that this compound may reduce spatial learning deficits following transient cerebral oligemia in rats, an effect that might be related to direct neuronal mechanisms rather than solely cerebral vasodilation. ncats.iomedkoo.com

Data from select in vivo studies are summarized in the table below:

| Animal Model | Species | Intervention | Key Findings | Source |

| Focal Cerebral Ischemia (MCAO) | Rat | Postischemic this compound Therapy | Amelioration of focal ischemic brain injury, reduced infarct size/neuronal injury. | ncats.ioahajournals.org |

| Global Cerebral Ischemia | Gerbil, Rat | This compound Treatment | Prevention of neuronal injury, amelioration of behavioral changes. | ahajournals.org |

| Focal Cerebral Ischemia (Spontaneously Hypertensive Rat) | Rat | This compound Infusion (evaluated by MRI) | Reduction of edema and area of ischemic damage. | ahajournals.orgmedkoo.com |

| Focal Cerebral Ischemia (Temporary MCAO) | Cat | Postischemic this compound Treatment | No significant attenuation of ischemic damage or improved histological outcome. | nih.gov |

| Cardiac Arrest | Cat | Post-arrest and Pre-arrest this compound | Post-arrest: No improved outcome; Pre-arrest: Suggested regionally selective improvement. | nih.gov |

| Intracerebral Hemorrhage | Rat | This compound Infusion (evaluated by MRI) | Did not aggravate hemorrhage size. | ahajournals.orgnih.govahajournals.org |

| Transient Cerebral Oligemia | Rat | This compound Injection | Reduces spatial learning deficits. | ncats.iomedkoo.com |

Focal Cerebral Ischemia Models (e.g., Middle Cerebral Artery Occlusion)

Focal cerebral ischemia, often modeled by Middle Cerebral Artery Occlusion (MCAO), is a widely used paradigm to study ischemic stroke. This model aims to replicate the localized reduction in cerebral blood flow that leads to infarction. Studies using MCAO models have investigated this compound's ability to mitigate the resulting brain damage. Reduction of the size of cerebral infarction and edema by this compound has been demonstrated in various animal models of focal cerebral ischemia. ahajournals.orgnih.gov

Research in spontaneously hypertensive rats subjected to focal cerebral ischemia studied the effect of this compound on ischemic brain edema using magnetic resonance imaging. nih.gov Another study utilizing a feline model of temporary MCAO investigated the effects of this compound post-treatment on histological outcome. This study, however, did not find that postischemic treatment with this compound attenuated the ischemic damage in this specific model and species at the dose used. nih.gov In a cat model of permanent middle cerebral artery occlusion, this compound posttreatment was reported to reduce cerebrocortical infarct size. ahajournals.org

Global Cerebral Ischemia Models (e.g., Cardiac Arrest, Bilateral Carotid Artery Clamping)

Global cerebral ischemia models, such as those involving cardiac arrest or bilateral carotid artery clamping, are used to simulate conditions of widespread reduction in cerebral blood flow. These models often result in damage to vulnerable brain regions like the hippocampus. Prevention of neuronal injury by this compound has been shown in global cerebral ischemia of gerbils and rats. ahajournals.org

Studies in rats where global cerebral ischemia was induced by four-vessel occlusion demonstrated that this compound treatment reduced the deficit in spatial learning by limiting the increase in swim distance due to ischemia. nih.gov It also reduced the deficit in spatial memory by minimizing the ischemia-induced reduction in time spent in the quadrant of the former platform position during the probe trial. nih.gov Histological examination in these rats revealed neuronal damage in the hippocampus and striatum, and treatment with this compound reduced hippocampal damage by 36%. nih.gov

In a model of complete global cerebral ischemia induced by ventricular fibrillation in cats, post-arrest administration of this compound was not associated with improved neurologic or neuropathological outcome. nih.gov However, data from this study suggested that pre-arrest administration might result in regionally selective improvement in neuropathology in the occipital cortex and CA1 region. nih.gov

Intracerebral Hemorrhage Models (e.g., Collagenase-Induced)

Intracerebral hemorrhage (ICH) models, such as those induced by collagenase injection, are used to study bleeding within the brain tissue and the resulting injury. Studies have investigated whether this compound, known to increase cerebral blood flow, might exacerbate bleeding in this context. Intracerebral hemorrhage was induced in rats by stereotaxic microinfusion of collagenase into the caudate putamen. ahajournals.orgahajournals.org

A study using high-field magnetic resonance imaging in a collagenase-induced ICH model in rats determined the effect of this compound on the size of the hemorrhage. Aggravation of intracerebral hemorrhage was not observed by magnetic resonance imaging in this compound-infused animals. ahajournals.orgahajournals.org Animals with 2-hour delayed this compound infusion displayed intracerebral hemorrhage similar in size to that of control rats. ahajournals.orgahajournals.org Neither small nor large hemorrhagic lesions were increased by this compound. ahajournals.orgahajournals.org

The table below presents data on the hemorrhagic brain area in a collagenase-induced ICH model in rats:

| Group | Coronal Brain Plane (mm²) (Mean ± SD) | Transverse Brain Plane (mm²) (Mean ± SD) |

| Control | 10.1 ± 2.9 | 11.5 ± 3.6 |

| This compound | 8.5 ± 2.1 | 9.7 ± 2.4 |

| Heparin | 18.8 ± 2.5 | 19.9 ± 3.3 |

*Data derived from a study in collagenase-infused rats 24 hours after infusion. ahajournals.orgahajournals.org

Assessment of Brain Edema Reduction in Ischemic Conditions

Brain edema is a significant consequence of ischemic injury, contributing to increased intracranial pressure and secondary brain damage. Preclinical studies have evaluated this compound's effect on reducing cerebral edema in ischemic conditions. Oedema reduction by this compound in focal cerebral ischaemia of spontaneously hypertensive rats was studied by magnetic resonance imaging. nih.gov Reduction of the size of cerebral infarction and edema by this compound has been demonstrated in various animal models of focal cerebral ischemia. ahajournals.orgnih.gov

Evaluation of Neuropathological Outcomes in Experimental Ischemia-Reperfusion Injury

Ischemia-reperfusion injury involves damage that occurs not only during the period of reduced blood flow but also upon the restoration of circulation. Evaluating neuropathological outcomes in these models assesses the extent of neuronal damage and tissue injury. Prevention of neuronal injury by this compound has been shown in global cerebral ischemia of gerbils and rats. ahajournals.org

Neurobehavioral and Cognitive Function Models

Beyond assessing direct tissue damage, preclinical research also investigates the impact of interventions on functional outcomes, including neurobehavioral and cognitive function.

Spatial Learning and Memory Deficit Models (e.g., Water Maze Test following cerebral oligemia)

Spatial learning and memory deficits are common consequences of cerebral ischemia. The Morris water maze test is a widely used behavioral task to evaluate these cognitive functions in rodents. Global cerebral ischemia leads functionally to a deficit in spatial learning and memory in the water maze. nih.gov

Studies have explored the relationship between neuronal damage and deficits in the water maze, observing that neuroprotection can reduce both. nih.gov In a study using a rat model of global cerebral ischemia induced by four-vessel occlusion, this compound treatment reduced the deficit in spatial learning by limiting the increase in swim distance due to ischemia. nih.gov It also reduced the deficit in spatial memory by minimizing the ischemia-induced reduction in time spent in the quadrant of the former platform position during the probe trial. nih.gov Amelioration of behavioral changes was obtained even when posttreatment with this compound was delayed for 24 hours in global cerebral ischemia models. ahajournals.org this compound has been reported to reduce spatial learning deficit following transient occlusion of common carotid arteries in normotensive rats. ahajournals.org

Models of Alcohol Consumption and Physical Withdrawal (e.g., in alcohol-preferring rats)

Research in alcohol-preferring (P) rats has investigated the impact of this compound on alcohol intake and withdrawal symptoms. A study involving P rats with free access to a 10% ethanol (B145695) solution demonstrated that a single administration of this compound significantly and dose-dependently reduced alcohol intake. This treatment also led to an increase in water intake in these rats nih.gov.

Advanced Imaging Techniques in Preclinical Assessment of this compound Effects

Advanced neuroimaging techniques have been employed in preclinical studies to assess the effects of this compound on brain pathology, particularly in models of neurological injury.

Magnetic Resonance Imaging (MRI) for Brain Lesion and Edema Assessment

Magnetic Resonance Imaging (MRI) has been utilized to noninvasively evaluate the effects of this compound on brain lesions and edema in animal models. In a study using a rat model of intracerebral hemorrhage (ICH), high-field MRI was used to determine the effect of intravenously infused this compound on the size of the hemorrhage. ICH was induced by stereotaxic microinfusion of collagenase into the caudate putamen nih.govahajournals.org.

Experiments were conducted with this compound infusion at different time points after ICH induction. In one series, this compound was infused 30 minutes after collagenase infusion. Hemorrhagic brain areas were measured 24 hours later using T1-weighted magnetic resonance images nih.govahajournals.org. The results showed that hemorrhagic brain areas in this compound-infused rats were smaller compared to control rats, although the difference was not statistically significant in all measurements nih.govahajournals.org. Notably, neither small nor large hemorrhagic lesions were increased by this compound treatment, and aggravation of ICH was not observed with MRI in this compound-infused animals nih.govahajournals.org. In contrast, infusion of heparin in a separate group caused a significant increase in the size of ICH nih.govahajournals.org.

Another study using MRI in spontaneously hypertensive rats with focal cerebral ischemia investigated the effect of this compound on ischemic brain edema. This study utilized magnetic resonance imaging in vivo to assess edema reduction nih.gov.

These MRI studies indicate the utility of this imaging modality in evaluating the impact of this compound on the extent of brain injury and associated edema in preclinical models.

Here is a table summarizing the MRI findings in the intracerebral hemorrhage study:

| Group | Coronal Hemorrhagic Area (mm²) (Mean ± SD) | Transverse Hemorrhagic Area (mm²) (Mean ± SD) |

| Control | 10.1 ± 2.9 nih.govahajournals.org | 11.5 ± 3.6 nih.govahajournals.org |

| This compound-infused | 8.5 ± 2.1 nih.govahajournals.org | 9.7 ± 2.4 nih.govahajournals.org |

| Heparin-infused | 18.8 ± 2.5 nih.govahajournals.org | 19.9 ± 3.3 nih.govahajournals.org |

Application of Other Neuroimaging Modalities in this compound Studies

While MRI has been specifically highlighted in the context of brain lesion and edema assessment with this compound, preclinical neuroimaging encompasses a range of techniques that can provide insights into the effects of compounds on brain structure and function wikipedia.orgnih.govmdpi.comnih.gov. Although specific applications of other modalities like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), functional MRI (fMRI), or Diffusion Tensor Imaging (DTI) in this compound-specific preclinical studies were not extensively detailed in the search results, these techniques are broadly used in neuropharmacological research to study various aspects of brain activity, metabolism, and structural integrity wikipedia.orgnih.govmdpi.comnih.gov. Their application in future this compound research could provide complementary information to MRI findings, offering a more comprehensive understanding of its neurobiological effects.

Comparative Pharmacology Studies of this compound

Comparative pharmacology studies help to understand the specific properties of a compound relative to structurally related agents or when used in combination with other therapies.

Differential Pharmacological Effects with Structurally Related Phenylalkylamine Derivatives (e.g., Verapamil (B1683045), Emopamil)

This compound is the (S)-isomer of emopamil (B1663351) and is structurally related to other phenylalkylamine calcium channel blockers like verapamil ahajournals.orgnih.govnih.govwikipedia.org. While emopamil is described as a calcium channel blocker and a high-affinity ligand of human sterol isomerase, research indicates that its optical isomers, including this compound, may have different biological effects wikipedia.org. Emopamil is noted to interact at an extracellular site of the nerve cell to inhibit calcium channel responses, which is suggested to contribute to its greater neuroprotective efficacy in ischemia research compared to other phenylalkylamines that act at an intracellular site wikipedia.org.

Verapamil is a well-established phenylalkylamine calcium channel blocker used clinically for cardiovascular conditions wikipedia.orgmims.comnih.gov. It inhibits the entry of calcium ions into slow channels of vascular smooth muscle and myocardium mims.com. While both this compound and verapamil are calcium channel antagonists and phenylalkylamine derivatives, their specific receptor binding profiles and effects may differ, contributing to potentially distinct pharmacological profiles nih.govahajournals.orgidrblab.net. Preclinical studies comparing the precise differential effects of this compound, emopamil, and verapamil at a detailed pharmacological level, beyond their general classification, would be valuable for a complete understanding of this compound's unique properties.

Combination Therapy Research in Experimental Neurological Injury Models with this compound

The search results did not provide specific details on preclinical research involving this compound in combination therapy for experimental neurological injury models. However, research in experimental neurological injury models, such as ischemic stroke, has explored combination therapies using other agents, including verapamil nih.gov. For example, a study in mice with acute ischemic stroke investigated intra-arterial combination therapy with verapamil and lubeluzole, demonstrating reduced infarct volume and increased neuronal survival nih.gov. While this study used verapamil, it highlights the potential approach of using calcium channel blockers in combination with other neuroprotective agents in experimental neurological injury. Future preclinical research could explore the effects of this compound in similar combination therapy paradigms to assess potential synergistic or additive neuroprotective benefits.

Structure Activity Relationship Sar Studies of Levemopamil and Analogs

Ligand-Target Interactions and Binding Affinity Research of Levemopamil Derivatives

Phenylalkylamine calcium channel blockers, including verapamil (B1683045) and likely this compound, interact with specific binding sites within voltage-dependent calcium channels, particularly the L-type calcium channels (Cav1.2) which are highly expressed in vascular smooth muscle and myocardial tissue bioregistry.io. These interactions occur primarily within the inner pore of the channel. The binding of phenylalkylamines is characterized by voltage- and frequency-dependence, meaning their affinity for the channel increases when the membrane potential is reduced (depolarized) and with increased depolarizing stimuli bioregistry.io.

Beyond calcium channels, this compound is also known to interact with serotonin (B10506) 5-HT2 receptors chem960.comnih.gov. The structural features responsible for this dual activity and the potential interplay between binding to calcium channels and 5-HT2 receptors represent an area where detailed SAR studies on this compound and its specific derivatives would be particularly informative.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational flexibility of phenylalkylamines like verapamil is crucial for their interaction with their targets. These molecules possess flexible aliphatic chains that allow them to adopt various conformations, which can influence their ability to access and bind to the inner pore of calcium channels.

Conformational analysis of verapamil using techniques like NMR and molecular modeling has revealed differences in its preferred conformations in solution compared to crystal structures. The presence of calcium ions can also induce conformational changes in verapamil, suggesting that the drug may interact with calcium ions prior to or during channel binding. These studies emphasize that the dynamic nature of these molecules and their ability to adopt specific conformations are integral to their biological activity.

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules and their interactions with biological targets over time. MD simulations can provide insights into how a ligand moves within a binding site, the stability of the ligand-target complex, and the dynamic changes in both the ligand and the target upon binding.

While specific MD simulations focused on this compound were not found in the provided search results, MD simulations have been applied to study the interaction of verapamil and other phenylalkylamines with calcium channels and other proteins like efflux pumps. These simulations can help to understand how the flexibility of the phenylalkylamine structure facilitates its passage through the channel pore and its interaction with key residues. Given this compound's structural characteristics, MD simulations could be employed to study its conformational behavior in different environments and its dynamic interactions with calcium channels and 5-HT2 receptors, providing valuable information for understanding its SAR.

Rational Design and Synthesis of this compound Derivatives for Enhanced Selectivity and Potency

Rational design and synthesis are fundamental to medicinal chemistry, aiming to create new compounds with improved pharmacological properties based on a detailed understanding of SAR and ligand-target interactions. For phenylalkylamine calcium channel blockers, rational design efforts have focused on modifying the core structure to enhance potency, selectivity for specific calcium channel subtypes or other targets, and improve pharmacokinetic properties.

The synthesis of verapamil analogs has been pursued to explore the impact of variations in the aromatic rings, the length and composition of the connecting chain, and modifications to the tertiary amine and nitrile functionalities. These studies have identified structural determinants crucial for calcium channel blocking activity and other properties, such as the reversal of multidrug resistance (MDR). For example, modifications to the methoxy (B1213986) groups on the phenyl rings and the nitrile group in verapamil have been shown to influence its activity against MDR.

This compound itself represents a product of such design efforts, being the (S)-enantiomer of emopamil (B1663351) and possessing specific properties like high blood-brain barrier penetrability and 5-HT2 antagonism that differentiate it from racemic mixtures or other analogs Current time information in Tel Aviv, IL.chem960.comnih.gov. Rational design strategies for developing new this compound derivatives could focus on further optimizing these properties or introducing novel ones. This might involve targeted modifications to the phenyl rings, the aliphatic chain, or the chiral center, guided by SAR data and computational modeling. The synthesis of such derivatives would employ established organic chemistry techniques, potentially including asymmetric synthesis to control stereochemistry, which is known to be important for this compound's activity Current time information in Tel Aviv, IL..

Research on verapamil analogs has demonstrated that even subtle structural changes can lead to significant differences in activity and selectivity. This underscores the importance of systematic rational design and synthesis campaigns to fully explore the SAR of this compound and identify derivatives with enhanced therapeutic profiles.

Computational Chemistry Approaches in this compound SAR Elucidation

Computational chemistry plays a vital role in modern SAR studies, providing valuable tools for understanding molecular properties, interactions, and predicting biological activity. For phenylalkylamine calcium channel blockers like this compound, computational approaches can complement experimental studies and accelerate the drug discovery process.

Techniques such as molecular docking can predict the binding orientation and affinity of this compound and its derivatives to calcium channels and other potential targets like 5-HT2 receptors. This helps to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and the target protein, providing a structural basis for observed SAR.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. By correlating molecular descriptors (representing various chemical and physical properties) with biological data, QSAR models can predict the activity of new, untested derivatives and identify the structural features that are most important for activity. While specific QSAR studies on this compound were not found, QSAR has been applied to other calcium channel blockers, including dihydropyridines, and similar approaches could be valuable for this compound.

Molecular dynamics simulations, as discussed in Section 4.2, are also a key computational tool for studying the dynamic behavior of this compound and its interactions with targets. Other computational methods, such as conformational analysis and free energy calculations, can provide further insights into the energetic aspects of ligand binding and the stability of different conformers.

Novel Research Methodologies and Translational Implications for Levemopamil

Advanced Drug Delivery System Research for Levemopamil

Research into advanced drug delivery systems for this compound primarily focuses on addressing challenges related to its solubility and potential for precipitation, particularly in the context of injectable formulations.

Cyclodextrin (B1172386) Inclusion Complex Formulations of this compound

Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface, are widely studied for their ability to form inclusion complexes with poorly water-soluble drugs, thereby enhancing solubility, stability, and bioavailability ncats.io. Research has explored the use of cyclodextrins, specifically hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve the solubility of this compound hydrochloride (this compound HCl) wikipedia.org.

Studies have shown that the complexation of this compound HCl with HP-β-CD can significantly increase its solubility. The extent of solubility enhancement is influenced by factors such as pH, with a more substantial improvement observed at basic pH compared to acidic pH nih.gov. For instance, the solubility of this compound HCl was reported to increase by a factor of 3 at basic pH (from 7.88 to 25.62 mg/mL) and by a factor of 325 at a different basic pH (from 0.0036 to 1.37 mg/mL) through complexation wikipedia.org. The formation of these inclusion complexes is driven by non-covalent interactions between the cyclodextrin host and the drug guest molecule . Cyclodextrins, particularly modified forms like HP-β-CD, are effective solubilizers and are utilized in pharmaceutical development to improve the properties of various compounds wikipedia.org.

Computational Modeling of Drug Precipitation upon Dilution of this compound Formulations

Computational modeling plays a crucial role in predicting and understanding the behavior of drug formulations upon dilution, particularly for poorly soluble drugs like this compound. A computational model has been developed and applied to assess the potential of pH-solubilized drugs, including this compound HCl, to precipitate upon dilution with blood nih.gov. This model provides an efficient method for selecting optimal buffer concentration and pH for injectable formulations nih.gov.

The computational approach simulates the change in solubility that occurs upon dilution, helping to predict the likelihood of drug precipitation in a physiological environment uni.lu. This predictive capability is valuable in the early stages of formulation development, allowing for the identification of formulations that are less prone to precipitation uni.lu.

In Vitro and In Vivo Assessment of Formulation-Induced Precipitation and Local Tissue Reactions in Animal Models

To validate the predictions from computational modeling and assess the practical performance of this compound formulations, in vitro and in vivo studies are conducted. An in vitro experiment has been developed to assess the precipitation potential of pH-solubilized drugs upon dilution with blood, serving as a simple experimental validation tool for computational models nih.gov. This in vitro dilution model has shown correlation with clinical reports and animal studies regarding the occurrence of precipitation uni.lu.

Formulation components, such as cyclodextrins and co-solvents, significantly influence the potential for drug precipitation upon dilution or pH neutralization uni.lu. Cyclodextrins have been found to reduce the tendency for precipitation, although the effect of co-solvents can vary depending on the specific solvent used uni.lu.

In vivo assessments, often utilizing animal models such as the rabbit ear model, are employed to evaluate formulation-induced precipitation and local tissue reactions like phlebitis nih.gov. Studies with this compound HCl have demonstrated a correlation between in vitro precipitation and in vivo phlebitis. A buffered formulation of this compound, selected based on computational modeling, was shown to be free of precipitation in vitro and did not produce phlebitis in the rabbit ear model nih.gov. In contrast, an unbuffered formulation at the same pH and drug concentration precipitated in vitro and caused significant phlebitis in vivo nih.gov. These findings underscore the importance of appropriate buffering in parenteral formulations to prevent precipitation and associated tissue reactions nih.gov.

Integration of Omics Technologies in this compound Research

The application of omics technologies, such as genomics, proteomics, and metabolomics, can provide comprehensive insights into the biological effects of a compound. While extensive published research specifically detailing the application of these technologies to this compound was not prominently found in the conducted searches, their general utility in drug research provides a framework for potential future investigations.

Genomics and Proteomics in Response to this compound Administration

Genomics involves the study of an organism's complete set of genes, while proteomics focuses on the comprehensive analysis of proteins expressed by a cell, tissue, or organism. In the context of drug research, genomics can help identify genetic factors that may influence an individual's response to a drug, while proteomics can reveal how drug administration affects protein expression levels, post-translational modifications, and protein-protein interactions.

Metabolomics Studies of this compound Action

Metabolomics is the large-scale study of small molecules, known as metabolites, within cells, biofluids, or tissues. Metabolomic studies can provide a snapshot of the metabolic state of a biological system and reveal how it is altered by drug administration. Changes in metabolite concentrations can indicate modulated biochemical pathways and provide insights into a drug's mechanism of action and potential effects.

Applying metabolomics to this compound research could involve analyzing changes in the metabolic profiles of relevant biological samples after exposure to the compound. This could help to identify metabolic pathways affected by this compound, potentially uncovering novel aspects of its pharmacological activity or providing biomarkers for its effects. Although the search results did not yield specific metabolomics studies on this compound, the general application of metabolomics in drug research, including studies in animal models, suggests its potential utility in future investigations into this compound's biological actions.

Computational and Artificial Intelligence Approaches in this compound Drug Discovery

Computational methods and artificial intelligence (AI) are playing a significant role in modern drug discovery, offering efficient strategies for accelerating and economizing the process. nih.govuniversiteitleiden.nl These approaches are applied across various stages, including target identification, lead discovery, optimization, and preclinical evaluation. nih.gov

Machine Learning for Pharmacological Prediction of this compound-like Compounds

Machine learning (ML) techniques are increasingly being utilized for predicting the pharmacological properties of compounds, including potential drug candidates and their analogs. nih.goviapchem.org In the context of this compound, ML could be employed to predict the activity of this compound-like compounds based on their structural features. By analyzing datasets of known calcium channel blockers and 5-HT2 receptor antagonists, ML models can identify structural motifs and properties associated with desired pharmacological profiles. universiteitleiden.nliapchem.org This allows for the virtual screening of large chemical libraries to identify compounds with predicted activity similar to or potentially improved over this compound. universiteitleiden.nl ML models have demonstrated promise in predicting various endpoints, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical in early-stage drug development. iapchem.orgresearchgate.net While challenges such as data quality and model interpretability exist, the integration of ML with experimental pharmacology holds potential for enhancing drug development efficiency. iapchem.orgresearchgate.net

In Silico Screening and Optimization Strategies for this compound Derivatives

In silico screening and optimization strategies are valuable tools for identifying and refining potential drug candidates. researchgate.netqima-lifesciences.com These methods, often based on the structure of the target protein (structure-based virtual screening) or the structure of known active molecules (ligand-based virtual screening), can be applied to this compound derivatives. qima-lifesciences.com By using computational techniques such as molecular docking and pharmacophore modeling, researchers can predict how this compound or its analogs might interact with their biological targets, such as calcium channels or 5-HT2 receptors. nih.govqima-lifesciences.com This allows for the virtual screening of vast numbers of synthesized or theoretical this compound derivatives to identify those with potentially higher affinity or selectivity for the target. researchgate.netqima-lifesciences.com Furthermore, in silico optimization strategies can be used to refine the structures of identified hits to improve their predicted pharmacological properties, such as binding affinity or reduced off-target interactions. researchgate.netrsc.orgnih.gov These computational approaches can significantly reduce the time and cost associated with traditional experimental screening methods. researchgate.net

Future Directions in this compound Research

Future research on this compound is likely to focus on expanding its potential therapeutic applications and developing improved analogs through the exploration of new preclinical models and advanced research pathways.

Exploration of New Preclinical Disease Models for this compound Evaluation

Preclinical disease models are crucial for evaluating the potential efficacy of drug candidates before human trials. Research on this compound has utilized animal models, such as cats and rats, to study its effects in conditions like cerebral ischemia and cardiac arrest. nih.govahajournals.orgnih.govnih.gov For instance, studies in spontaneously hypertensive rats have investigated this compound's effect on ischemic brain edema. nih.gov Research in cats explored its impact on neurological and histological outcomes after cardiac arrest, although post-arrest administration did not show improvement, pre-arrest administration suggested potential regionally selective neuropathological benefits. nih.gov Studies in rats involving collagenase-induced hemorrhage have also been used to assess the effect of (S)-emopamil (this compound) on brain edema. ahajournals.org

Future research could explore a wider range of preclinical models to investigate this compound's potential in other conditions where calcium channel modulation or 5-HT2 receptor antagonism may be beneficial. This could include models for various neurological disorders, cardiovascular diseases beyond angina pectoris, or other conditions suggested by its known pharmacological actions. ontosight.aincats.io The use of diverse models can provide a more comprehensive understanding of this compound's therapeutic potential and limitations.

Development of Next-Generation this compound Analogs with Improved Profiles

The development of next-generation analogs is a key strategy in pharmaceutical research to improve the efficacy, safety, or pharmacokinetic properties of existing compounds. This compound is related to other phenylalkylamine calcium channel blockers like verapamil (B1683045) and emopamil (B1663351). ncats.ionih.govnih.govwho.int Future research could focus on designing and synthesizing novel this compound analogs with potentially improved characteristics. This could involve modifying the existing structure to enhance target selectivity, improve blood-brain barrier penetrability, alter metabolic pathways, or reduce potential off-target effects. ncats.io Computational approaches, including ML and in silico screening discussed earlier, would be invaluable in the rational design and prioritization of these new analogs. nih.govuniversiteitleiden.nlresearchgate.net Experimental evaluation of these analogs in relevant in vitro and preclinical models would then be necessary to assess their improved profiles.

Translational Research Pathways from this compound Preclinical Findings

Translational research is the process of moving fundamental scientific discoveries from the laboratory into clinical applications and ultimately into healthcare settings. nih.govlww.comunsw.edu.au For this compound, translational research pathways would involve bridging the gap between preclinical findings and potential human therapeutic use. This includes further rigorous evaluation of promising preclinical results, conducting studies to understand the mechanisms of action in more complex biological systems, and assessing the translatability of findings from animal models to humans. nih.govlww.com Establishing clear translational pathways requires collaboration between basic scientists, clinical researchers, and potentially industry partners. unsw.edu.au Factors such as identifying relevant biomarkers, developing appropriate clinical trial designs, and navigating regulatory processes are crucial components of this translational journey. nih.govmonash.edu The goal is to effectively translate the scientific understanding of this compound's properties into tangible improvements in patient care.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to establish Levemopamil’s pharmacokinetic profile in preclinical models?

- Methodological Answer : Use a combination of in vivo (e.g., rodent models) and in vitro (e.g., hepatic microsomes) studies. Measure plasma concentration-time curves, bioavailability, and metabolic stability. Ensure dose ranges align with prior neuroprotective studies. Data should be collected using standardized electronic forms for reproducibility . Tabulate results with columns for dosage, half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) to facilitate cross-study comparisons .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in ischemic stroke models?

- Methodological Answer : Apply the PICO framework (Population: ischemic stroke model; Intervention: this compound dosage; Comparison: placebo/control; Outcome: infarct volume reduction). Use randomized controlled trials (RCTs) with blinding to minimize bias. Include power analysis to determine sample size, referencing similar calcium channel modulator studies . Report outcomes using standardized metrics (e.g., % reduction in infarct volume ± SEM) in line with journal guidelines .

Q. What validated assays are suitable for assessing this compound’s calcium channel blockade activity?

- Methodological Answer : Prioritize in vitro electrophysiology (patch-clamp) for direct ion channel effects and fluorescence-based calcium flux assays (e.g., FLIPR) for high-throughput screening. Include positive controls (e.g., nimodipine) and validate results across multiple cell lines (e.g., HEK293 expressing Cav2.2). Document assay conditions (temperature, buffer pH) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s neuroprotective efficacy across different animal models?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify heterogeneity (I² statistic). Stratify data by model type (e.g., transient vs. permanent ischemia), dosage, and outcome measures. Use sensitivity analysis to identify confounding variables (e.g., anesthesia type, gender differences). Contradictions may arise from interspecies metabolic variations, requiring pharmacokinetic normalization (e.g., dose per body surface area) .

Q. What statistical methods address variability in therapeutic response to this compound in heterogeneous patient populations?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability (e.g., age, comorbidities). Incorporate covariates like genetic polymorphisms (e.g., CYP450 isoforms) affecting drug metabolism. Use cluster analysis to identify subpopulations with distinct response profiles. Data should be managed using FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata .

Q. How can long-term neuroprotective effects of this compound be robustly evaluated in translational studies?

- Methodological Answer : Implement longitudinal study designs with repeated behavioral assessments (e.g., Morris water maze) and biomarker tracking (e.g., GFAP for astrogliosis). Use survival analysis to model time-to-event outcomes (e.g., cognitive decline). Ensure blinding and include a data monitoring committee to mitigate attrition bias. Publish negative results to reduce publication bias .

Data Presentation and Reporting

Q. What are the best practices for presenting this compound’s mechanism-of-action data in research manuscripts?

- Methodological Answer : Structure tables to include target affinity (Ki/IC50 values), selectivity ratios (vs. other ion channels), and assay conditions. Figures should illustrate dose-response curves with 95% confidence intervals. Adhere to journal-specific guidelines for supplemental materials (e.g., raw electrophysiology traces in .TIFF format) .

Contradiction and Bias Mitigation

Q. How can researchers minimize confounding biases in this compound clinical trial designs?

- Methodological Answer : Use stratified randomization to balance risk factors (e.g., hypertension, diabetes). Pre-register trials on platforms like ClinicalTrials.gov to define primary endpoints a priori. Apply CONSORT guidelines for RCT reporting and include a bias assessment table (e.g., RoB 2.0 tool) .

Methodological Frameworks

Q. Which frameworks are optimal for formulating this compound-related research questions?

- Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, apply PICOT-SD (adding Study Design and Duration). Example: “Does this compound (I) reduce hippocampal neurodegeneration (O) in aged rats (P) compared to placebo (C) over 12 weeks (T) in a double-blind RCT (S)?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.